molecular formula C21H22NP B14674459 2-Propanamine, N-(triphenylphosphoranylidene)- CAS No. 40168-14-7

2-Propanamine, N-(triphenylphosphoranylidene)-

Cat. No.: B14674459
CAS No.: 40168-14-7
M. Wt: 319.4 g/mol
InChI Key: AUSITXHKOXNFIN-UHFFFAOYSA-N
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Description

2-Propanamine, N-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C21H22NP. It is a derivative of propanamine where the nitrogen atom is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamine, N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce simpler amines and phosphines .

Scientific Research Applications

2-Propanamine, N-(triphenylphosphoranylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanamine, N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanamine, N-(triphenylphosphoranylidene)- is unique due to the presence of both the amine and triphenylphosphoranylidene groups, which confer distinct reactivity and properties. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

40168-14-7

Molecular Formula

C21H22NP

Molecular Weight

319.4 g/mol

IUPAC Name

triphenyl(propan-2-ylimino)-λ5-phosphane

InChI

InChI=1S/C21H22NP/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

AUSITXHKOXNFIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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